molecular formula C16H13NO6 B1511173 4-Benzyl 1-methyl 2-nitroterephthalate CAS No. 402925-14-8

4-Benzyl 1-methyl 2-nitroterephthalate

Cat. No.: B1511173
CAS No.: 402925-14-8
M. Wt: 315.28 g/mol
InChI Key: NKKMBOLQFWHXHE-UHFFFAOYSA-N
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Description

4-Benzyl 1-methyl 2-nitroterephthalate (CAS: 35092-89-8) is a nitro-substituted terephthalate ester with the molecular formula C₁₆H₁₃NO₆ (derived by combining the structure of 1-methyl 2-nitroterephthalate from with a benzyl group). The compound features a terephthalic acid backbone modified with a methyl ester at position 1, a nitro group at position 2, and a benzyl ester at position 2.

Properties

CAS No.

402925-14-8

Molecular Formula

C16H13NO6

Molecular Weight

315.28 g/mol

IUPAC Name

4-O-benzyl 1-O-methyl 2-nitrobenzene-1,4-dicarboxylate

InChI

InChI=1S/C16H13NO6/c1-22-16(19)13-8-7-12(9-14(13)17(20)21)15(18)23-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

NKKMBOLQFWHXHE-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share functional or structural similarities with 4-benzyl 1-methyl 2-nitroterephthalate:

Compound Name CAS Number Molecular Formula Substituents Key Properties (Inferred)
1-Methyl 2-nitroterephthalate 35092-89-8 C₉H₇NO₆ Methyl ester (C1), nitro (C2), COOH (C4) Polar, acidic due to free carboxylic acid
Methyl 4-methyl-3-nitrobenzoate 7356-11-8 C₁₀H₁₁NO₄ Methyl ester (C1), nitro (C3), methyl (C4) Moderate lipophilicity; steric hindrance at C4
5-Amino-2-nitrobenzoic acid 13280-60-9 C₇H₆N₂O₄ Amino (C5), nitro (C2), COOH (C1) Enhanced solubility in polar solvents; redox-active

Electronic and Steric Effects

  • Ester vs. Carboxylic Acid : The benzyl ester at C4 enhances lipophilicity compared to 1-methyl 2-nitroterephthalate (free carboxylic acid at C4), which may improve membrane permeability in biological applications .

Solubility and Stability

  • Polarity: The presence of a nitro group and ester linkages suggests moderate polarity, with solubility likely higher in aprotic solvents (e.g., DMSO, acetone) than in water. This contrasts with 5-amino-2-nitrobenzoic acid, where the amino and carboxylic acid groups increase water solubility .
  • Thermal Stability : Nitro-aromatic compounds are generally thermally stable but may decompose explosively under extreme conditions. The benzyl ester could marginally lower thermal stability compared to methyl esters due to increased molecular weight .

Hazard and Reactivity Considerations

  • Flammability : Nitro compounds often exhibit flammability; the benzyl group may exacerbate this risk compared to simpler esters .
  • Reactivity : Nitro groups can participate in redox reactions, posing explosion hazards under high heat or friction. Proper storage in inert atmospheres is recommended .

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